molecular formula C23H26N4O3 B2983253 N-(4-Ethoxyphenyl)-2-[2-(3-ethylanilino)-4-methyl-6-oxopyrimidin-1-yl]acetamide CAS No. 2320929-06-2

N-(4-Ethoxyphenyl)-2-[2-(3-ethylanilino)-4-methyl-6-oxopyrimidin-1-yl]acetamide

Cat. No. B2983253
CAS RN: 2320929-06-2
M. Wt: 406.486
InChI Key: POOBAGUMUBQLIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Ethoxyphenyl)-2-[2-(3-ethylanilino)-4-methyl-6-oxopyrimidin-1-yl]acetamide, also known as ETP-46464, is a novel small molecule inhibitor that has been developed for the treatment of cancer. It is a member of the pyrimidine class of compounds and is designed to selectively inhibit the activity of the protein kinase CK2.

Mechanism Of Action

N-(4-Ethoxyphenyl)-2-[2-(3-ethylanilino)-4-methyl-6-oxopyrimidin-1-yl]acetamide works by selectively inhibiting the activity of the protein kinase CK2. CK2 is an important regulator of a wide range of cellular processes, including cell growth, proliferation, and survival. By inhibiting CK2 activity, N-(4-Ethoxyphenyl)-2-[2-(3-ethylanilino)-4-methyl-6-oxopyrimidin-1-yl]acetamide is able to disrupt these processes and induce cell death in cancer cells.
Biochemical and physiological effects:
The biochemical and physiological effects of N-(4-Ethoxyphenyl)-2-[2-(3-ethylanilino)-4-methyl-6-oxopyrimidin-1-yl]acetamide have been extensively studied in preclinical models of cancer. It has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell proliferation and migration. In addition, it has been shown to inhibit angiogenesis (the formation of new blood vessels) in tumors, which is an important process for tumor growth and metastasis.

Advantages And Limitations For Lab Experiments

One advantage of using N-(4-Ethoxyphenyl)-2-[2-(3-ethylanilino)-4-methyl-6-oxopyrimidin-1-yl]acetamide in lab experiments is its selectivity for CK2. This allows researchers to specifically target this protein kinase and study its role in cancer cell growth and survival. However, one limitation of using N-(4-Ethoxyphenyl)-2-[2-(3-ethylanilino)-4-methyl-6-oxopyrimidin-1-yl]acetamide is its relatively low potency compared to other small molecule inhibitors. This can make it more difficult to achieve effective inhibition of CK2 activity in some experimental systems.

Future Directions

There are several potential future directions for research on N-(4-Ethoxyphenyl)-2-[2-(3-ethylanilino)-4-methyl-6-oxopyrimidin-1-yl]acetamide. One area of interest is the development of more potent analogs of the compound that could be used in clinical trials. Another area of interest is the study of the mechanisms by which N-(4-Ethoxyphenyl)-2-[2-(3-ethylanilino)-4-methyl-6-oxopyrimidin-1-yl]acetamide induces cell death in cancer cells, which could lead to the development of new therapeutic strategies. Additionally, the combination of N-(4-Ethoxyphenyl)-2-[2-(3-ethylanilino)-4-methyl-6-oxopyrimidin-1-yl]acetamide with other cancer therapies is an area of active investigation, as it may enhance the effectiveness of existing treatments.

Synthesis Methods

The synthesis of N-(4-Ethoxyphenyl)-2-[2-(3-ethylanilino)-4-methyl-6-oxopyrimidin-1-yl]acetamide involves a multi-step process that includes the coupling of two key intermediates, followed by a series of purification steps. The first intermediate is prepared by reacting 4-ethoxyaniline with ethyl 2-bromoacetate in the presence of a palladium catalyst. The second intermediate is prepared by reacting 3-ethyl-4-methyl-2-oxo-2H-pyrimidine-1-carboxylic acid with 3-ethylaniline in the presence of a coupling agent. The two intermediates are then coupled together using a palladium catalyst to yield N-(4-Ethoxyphenyl)-2-[2-(3-ethylanilino)-4-methyl-6-oxopyrimidin-1-yl]acetamide.

Scientific Research Applications

N-(4-Ethoxyphenyl)-2-[2-(3-ethylanilino)-4-methyl-6-oxopyrimidin-1-yl]acetamide has been extensively studied in preclinical models of cancer and has shown promising results. It has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer. In addition, it has been shown to be effective in suppressing tumor growth in animal models of cancer.

properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[2-(3-ethylanilino)-4-methyl-6-oxopyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O3/c1-4-17-7-6-8-19(14-17)26-23-24-16(3)13-22(29)27(23)15-21(28)25-18-9-11-20(12-10-18)30-5-2/h6-14H,4-5,15H2,1-3H3,(H,24,26)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POOBAGUMUBQLIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC2=NC(=CC(=O)N2CC(=O)NC3=CC=C(C=C3)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Ethoxyphenyl)-2-[2-(3-ethylanilino)-4-methyl-6-oxopyrimidin-1-yl]acetamide

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